

Technical Guide: t-Boc-Aminooxy-PEG12-acid as a Heterobifunctional Linker in Bioconjugation

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Compound of Interest

Compound Name: *t*-Boc-Aminooxy-PEG12-acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **t-Boc-Aminooxy-PEG12-acid**, a versatile heterobifunctional linker used in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

t-Boc-Aminooxy-PEG12-acid is a polyethylene glycol (PEG)-based linker featuring two distinct reactive moieties at either end of a 12-unit PEG spacer. This structure allows for the sequential and controlled conjugation of two different molecules. The key functional groups are a t-Boc protected aminooxy group and a terminal carboxylic acid. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugate.

A summary of the key quantitative data for **t-Boc-Aminooxy-PEG12-acid** is presented in the table below.

Property	Value	References
CAS Number	187848-68-6	[1]
Molecular Weight	~733.9 g/mol	[1]
Molecular Formula	C32H63NO17	[1]
Purity	Typically >95%	[1]
Storage	-20°C	[1]

Chemical Structure and Reactivity

The utility of **t-Boc-Aminooxy-PEG12-acid** lies in its orthogonal reactivity, which allows for a stepwise conjugation strategy.

- **Carboxylic Acid Group:** The terminal carboxylic acid can be activated to react with primary amine groups on a target molecule, such as a protein or peptide, to form a stable amide bond. This reaction is typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).^[1]
- **t-Boc Protected Aminooxy Group:** The aminooxy group is protected by a tert-butyloxycarbonyl (t-Boc) group, which is stable under the conditions required for the carboxylic acid coupling. This protecting group can be removed under mild acidic conditions to reveal the reactive aminooxy group. The deprotected aminooxy group can then react with aldehydes or ketones on a second molecule to form a stable oxime linkage.

Applications in Drug Development

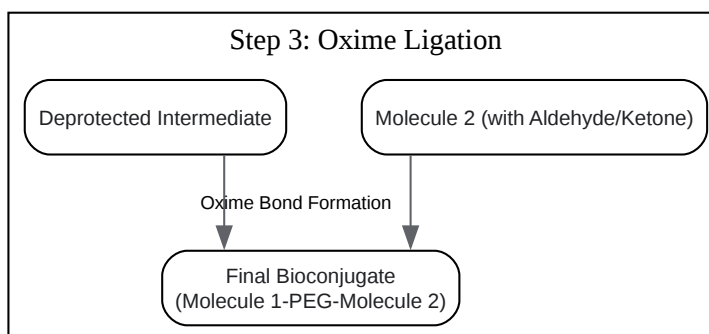
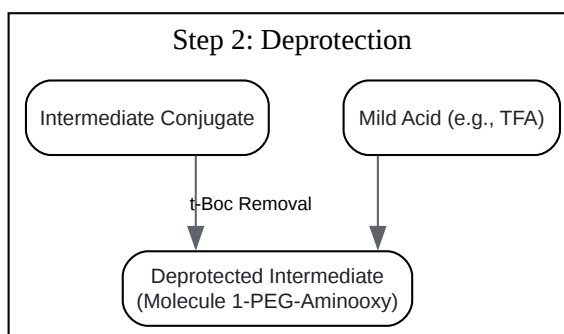
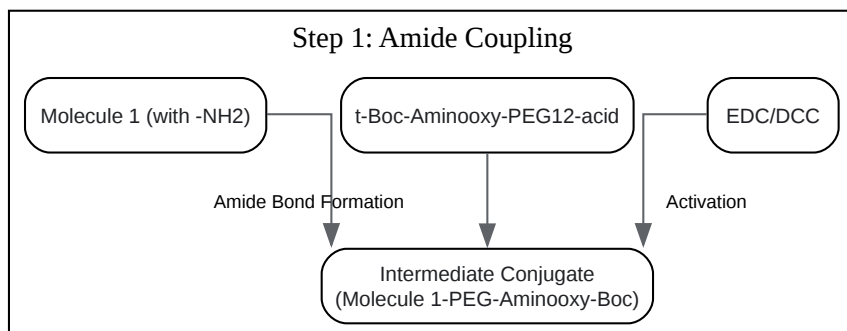
The unique properties of **t-Boc-Aminooxy-PEG12-acid** make it a valuable tool in the development of complex therapeutic and diagnostic agents.

- **Antibody-Drug Conjugates (ADCs):** In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid can be conjugated to the antibody, and after deprotection, the aminooxy group can be reacted with a payload containing an aldehyde or ketone.

- PROTACs: **t-Boc-Aminoxy-PEG12-acid** is also employed as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connects the target protein ligand to the E3 ligase ligand.

Experimental Workflow and Protocols

The following section outlines a general experimental workflow for the use of **t-Boc-Aminoxy-PEG12-acid** in a two-step bioconjugation reaction. It is important to note that this is a representative protocol and may require optimization for specific applications.



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General workflow for bioconjugation using **t-Boc-Aminooxy-PEG12-acid**.

Representative Protocol for Bioconjugation

Materials:

- Molecule 1 (containing a primary amine)
- **t-Boc-Aminooxy-PEG12-acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) (optional, for improved efficiency)
- Anhydrous Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Molecule 2 (containing an aldehyde or ketone)
- Reaction buffers (e.g., PBS)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

- Amide Coupling:
 - Dissolve Molecule 1 and a slight molar excess of **t-Boc-Aminooxy-PEG12-acid** in anhydrous DMF.
 - Add EDC (and NHS, if used) to the reaction mixture.
 - Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by an appropriate analytical method (e.g., LC-MS).
 - Purify the resulting intermediate conjugate to remove unreacted starting materials and coupling reagents.
- t-Boc Deprotection:
 - Dissolve the purified intermediate conjugate in DCM.

- Add a solution of TFA in DCM (e.g., 20-50% v/v) at 0°C.
- Stir the reaction for 1-2 hours at room temperature.
- Remove the solvent and excess TFA under reduced pressure. The deprotected intermediate is often used in the next step without further purification.
- Oxime Ligation:
 - Dissolve the deprotected intermediate in a suitable reaction buffer.
 - Add a molar excess of Molecule 2 (containing an aldehyde or ketone).
 - Allow the reaction to proceed at room temperature. The reaction progress can be monitored by LC-MS or SDS-PAGE if one of the molecules is a protein.
 - Purify the final bioconjugate using an appropriate chromatographic method.

Conclusion

t-Boc-Aminooxy-PEG12-acid is a powerful and versatile tool for researchers and drug developers engaged in the construction of complex bioconjugates. Its well-defined structure, hydrophilic PEG spacer, and orthogonal reactive ends enable the precise and efficient linkage of diverse molecules, facilitating the development of next-generation therapeutics and diagnostics. While the general principles of its use are well-established, specific applications will require careful optimization of reaction conditions to achieve the desired outcome.

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References

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- 2. kyberlife.com [kyberlife.com]

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